molecular formula C21H23FN6O B2487980 (4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-fluorophenyl)methanone CAS No. 1171926-85-4

(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-fluorophenyl)methanone

Cat. No. B2487980
CAS RN: 1171926-85-4
M. Wt: 394.454
InChI Key: LCXHFJKFEWEQDP-UHFFFAOYSA-N
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Description

(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-fluorophenyl)methanone is a useful research compound. Its molecular formula is C21H23FN6O and its molecular weight is 394.454. The purity is usually 95%.
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Scientific Research Applications

Antipsychotic Potential and CNS Activity

  • Research shows that compounds structurally related to (4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-fluorophenyl)methanone have exhibited potential antipsychotic effects and central nervous system depressant activity (Butler et al., 1984). Moreover, these compounds have shown anticonvulsant properties and a low order of acute toxicity, with some demonstrating a behavioral profile suggestive of antipsychotic activity (Wise et al., 1987).

Anticancer and Antimicrobial Properties

  • A study has found that aminopyrazoles, structurally similar to the chemical , cause mammary cancer in rats and induce mutations in bacteria, highlighting a potential role in understanding carcinogenic processes and mutagenic properties (Aust & Wold, 1986). Additionally, several pyrazole derivatives have shown antimicrobial and antifungal properties, suggesting their utility in developing new antimicrobial agents (Kumar et al., 2012).

Novel Pharmacological Effects

  • Research on similar pyrazole compounds indicates that they can have novel pharmacological effects, such as acting as sodium channel blockers and exhibiting anticonvulsant activities. This suggests potential therapeutic applications in neurological disorders (Malik & Khan, 2014).

Molecular Structure and Interaction Studies

  • Investigations into the molecular structure and intermolecular interactions of pyrazole derivatives provide insights into their chemical behavior and potential applications in drug design (Shawish et al., 2021).

properties

IUPAC Name

[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN6O/c1-14-12-15(2)28(25-14)20-13-19(23-16(3)24-20)26-8-10-27(11-9-26)21(29)17-6-4-5-7-18(17)22/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXHFJKFEWEQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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